molecular formula C11H21NO8S2 B13147827 1-Boc-3,4-bis[(methylsulfonyl)oxy]pyrrolidine

1-Boc-3,4-bis[(methylsulfonyl)oxy]pyrrolidine

Cat. No.: B13147827
M. Wt: 359.4 g/mol
InChI Key: QEFAZXPWLQHESA-UHFFFAOYSA-N
Attention: For research use only. Not for human or veterinary use.
In Stock
  • Click on QUICK INQUIRY to receive a quote from our team of experts.
  • With the quality product at a COMPETITIVE price, you can focus more on your research.

Description

1-Boc-3,4-bis[(methylsulfonyl)oxy]pyrrolidine is a chemical compound with the molecular formula C11H21NO7S2. It is a derivative of pyrrolidine, a five-membered nitrogen-containing heterocycle. The compound is characterized by the presence of a tert-butoxycarbonyl (Boc) protecting group and two methylsulfonyl (mesyl) groups attached to the pyrrolidine ring. This compound is of interest in organic synthesis and medicinal chemistry due to its unique structural features and reactivity.

Preparation Methods

Synthetic Routes and Reaction Conditions

The synthesis of 1-Boc-3,4-bis[(methylsulfonyl)oxy]pyrrolidine typically involves the following steps:

    Protection of Pyrrolidine: The pyrrolidine ring is first protected with a Boc group to prevent unwanted reactions at the nitrogen atom. This is usually achieved by reacting pyrrolidine with di-tert-butyl dicarbonate (Boc2O) in the presence of a base such as triethylamine.

    Introduction of Methylsulfonyl Groups: The protected pyrrolidine is then treated with methanesulfonyl chloride (MsCl) in the presence of a base like pyridine or triethylamine to introduce the methylsulfonyl groups at the 3 and 4 positions of the pyrrolidine ring.

Industrial Production Methods

Industrial production methods for this compound follow similar synthetic routes but are optimized for large-scale production. This involves the use of continuous flow reactors, automated synthesis equipment, and stringent quality control measures to ensure high purity and yield.

Chemical Reactions Analysis

Types of Reactions

1-Boc-3,4-bis[(methylsulfonyl)oxy]pyrrolidine undergoes various types of chemical reactions, including:

    Nucleophilic Substitution: The methylsulfonyl groups are good leaving groups, making the compound susceptible to nucleophilic substitution reactions. Common nucleophiles include amines, thiols, and alkoxides.

    Deprotection: The Boc group can be removed under acidic conditions, such as treatment with trifluoroacetic acid (TFA), to yield the free amine.

Common Reagents and Conditions

    Nucleophilic Substitution: Reagents such as sodium azide (NaN3), sodium thiolate (NaSR), or sodium alkoxide (NaOR) are commonly used in nucleophilic substitution reactions.

    Deprotection: Trifluoroacetic acid (TFA) is commonly used for Boc deprotection.

Major Products Formed

    Nucleophilic Substitution: The major products formed depend on the nucleophile used. For example, reaction with sodium azide yields the corresponding azide derivative.

    Deprotection: The major product is the free amine after Boc removal.

Scientific Research Applications

1-Boc-3,4-bis[(methylsulfonyl)oxy]pyrrolidine has several scientific research applications:

    Organic Synthesis: It is used as an intermediate in the synthesis of complex organic molecules, including pharmaceuticals and agrochemicals.

    Medicinal Chemistry: The compound is used in the development of new drugs, particularly those targeting the central nervous system.

    Biological Studies: It is used in the study of enzyme mechanisms and protein-ligand interactions.

    Industrial Applications: The compound is used in the production of specialty chemicals and materials.

Mechanism of Action

The mechanism of action of 1-Boc-3,4-bis[(methylsulfonyl)oxy]pyrrolidine involves its reactivity as a protected pyrrolidine derivative. The Boc group protects the nitrogen atom, allowing selective reactions at the 3 and 4 positions. The methylsulfonyl groups act as leaving groups in nucleophilic substitution reactions, facilitating the introduction of various functional groups. The compound’s reactivity is influenced by the electronic and steric effects of the Boc and methylsulfonyl groups.

Comparison with Similar Compounds

Similar Compounds

    1-Boc-3-(methylsulfonyl)oxy-pyrrolidine: This compound has only one methylsulfonyl group and is less reactive in nucleophilic substitution reactions.

    1-Boc-3,4-dihydroxy-pyrrolidine: This compound has hydroxyl groups instead of methylsulfonyl groups, making it more reactive in oxidation reactions.

Uniqueness

1-Boc-3,4-bis[(methylsulfonyl)oxy]pyrrolidine is unique due to the presence of two methylsulfonyl groups, which enhance its reactivity in nucleophilic substitution reactions. The Boc group provides protection for the nitrogen atom, allowing selective functionalization at the 3 and 4 positions. This combination of features makes it a valuable intermediate in organic synthesis and medicinal chemistry.

Properties

Molecular Formula

C11H21NO8S2

Molecular Weight

359.4 g/mol

IUPAC Name

tert-butyl 3,4-bis(methylsulfonyloxy)pyrrolidine-1-carboxylate

InChI

InChI=1S/C11H21NO8S2/c1-11(2,3)18-10(13)12-6-8(19-21(4,14)15)9(7-12)20-22(5,16)17/h8-9H,6-7H2,1-5H3

InChI Key

QEFAZXPWLQHESA-UHFFFAOYSA-N

Canonical SMILES

CC(C)(C)OC(=O)N1CC(C(C1)OS(=O)(=O)C)OS(=O)(=O)C

Origin of Product

United States

Disclaimer and Information on In-Vitro Research Products

Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.